6-Fluoroisoquinolin-3-ol
Overview
Description
6-Fluoroisoquinolin-3-ol is a chemical compound with the molecular formula C9H6FNO. It is a derivative of isoquinoline, characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 3rd position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinolin-3-ol typically involves the fluorination of isoquinolin-3-ol. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-fluoroisoquinolin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-ol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Fluoroisoquinolin-3-one.
Reduction: 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-ol.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
6-Fluoroisoquinolin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinolin-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, similar to other fluoroquinolones . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- 6-Fluoroisoquinolin-3-one
- 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-ol
- 6-Fluoro-2H-isoquinolin-3-one
Comparison: 6-Fluoroisoquinolin-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the isoquinoline ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behavior, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-fluoro-2H-isoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIWWELBMIJQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615761 | |
Record name | 6-Fluoroisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51463-15-1 | |
Record name | 6-Fluoro-3(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51463-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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